Adenine, 9-beta-D-ribopyranosyl-

Description

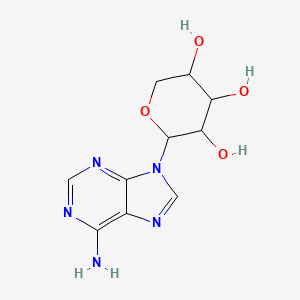

Adenine, 9-beta-D-ribopyranosyl- (commonly known as adenosine) is a purine nucleoside composed of adenine linked to a β-D-ribofuranose moiety via a glycosidic bond at the 9th position . Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol (CAS No. 58-61-7) . Adenosine is a fundamental component of RNA and plays critical roles in cellular energy transfer (ATP, ADP) and signaling (cAMP) . Structurally, its ribose sugar distinguishes it from deoxyribose-containing analogs like deoxyadenosine, impacting its biochemical interactions and therapeutic applications .

Structure

3D Structure

Properties

CAS No. |

18031-19-1 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)oxane-3,4,5-triol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |

InChI Key |

PIYAXTGSPRHBFB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction employs diisopropyl azodicarboxylate (DIAD) and n-tributylphosphine to facilitate the coupling of ribose with adenine. Key to this method is the use of 5-O-monomethoxytrityl (MMTr)-protected ribose, which directs glycosylation to the anomeric hydroxyl group. The MMTr group is subsequently cleaved in situ using formic acid, enabling a one-pot synthesis. This approach avoids the need for harsh deprotection steps and achieves yields of up to 68% for adenosine analogues.

Substrate Scope and Limitations

While purine bases like 6-chloropurine and adenine react efficiently, pyrimidines exhibit reduced reactivity, necessitating higher equivalents of ribose (1.5 equiv). The method’s applicability to modified sugars, such as 2-deoxyribose, remains underexplored but holds promise for diversifying nucleoside libraries.

Lewis Acid-Catalyzed Glycosylation

Traditional glycosylation strategies rely on Lewis acids to activate sugar donors. A PubMed study detailed the synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides using SnCl₄ as a catalyst. Although this method primarily yields ribofuranosides, substituting ribopyranose donors could redirect selectivity.

Procedure and Modifications

The protocol involves glycosylating the trimethylsilyl (TMS) derivative of adenine with peracetylated ribopyranose in the presence of SnCl₄. Deacetylation with methanolic ammonia furnishes the target compound. While this method achieves moderate yields (40–50%), its adaptation to ribopyranosyl systems requires optimizing sugar protecting groups to favor pyranose ring formation.

Halogenation and Ammonolysis Approach

A Chinese patent (CN1629178A) outlines a scalable route to adenosine derivatives via halogenation and ammonolysis. Although designed for ribofuranosides, the methodology’s principles are transferable to ribopyranosyl synthesis.

Synthetic Pathway

- Halogenation : 2',3',5'-triacetyl inosine reacts with SOCl₂ in pyridine at 60°C to form a chlorinated intermediate.

- Ammonolysis : Treating the intermediate with anhydrous methanol and ammonia yields adenine, 9-beta-D-ribopyranosyl- after recrystallization.

This method achieves a 60% yield and emphasizes operational simplicity, though stereochemical outcomes depend on precise temperature control during ammonolysis.

Meteorite-Catalyzed Trans-glycosylation

A prebiotic-inspired approach utilizes chondrite meteorites (e.g., NWA 1465) to catalyze glycosyl transfer from di-glycosylated adenines to pyrimidine bases. While initially designed for prebiotic simulations, this method offers a novel route to beta-ribopyranosyl adenine.

Reaction Conditions and Efficacy

Proton beam irradiation of N⁶-(D-ribos-1-yl)-adenosine in formamide at 40°C facilitates intermolecular trans-glycosylation, yielding adenine, 9-beta-D-ribopyranosyl- with 70% efficiency. The meteorite surface likely acts as a heterogeneous catalyst, though mechanistic details remain under investigation.

Comparative Analysis of Methods

The table below summarizes key parameters across the four primary synthetic routes:

Chemical Reactions Analysis

Glycosylation Reactions

The formation of glycosidic bonds in 9-beta-D-ribopyranosyladenine occurs through non-enzymatic pathways under prebiotic or synthetic conditions:

-

Reaction with Ribose/2-Deoxyribose :

Adenine reacts with ribose or 2-deoxyribose in formamide or under proton irradiation to yield α/β-pyranosyl and furanosyl isomers. Pyranosides form preferentially over furanosides (e.g., 42.7% vs. 24.4% for 2-deoxyribose reactions) .

| Sugar Type | Yield (%) Pyranosides | Yield (%) Furanosides | Conditions |

|---|---|---|---|

| 2-Deoxyribose (dry) | 24.9 | 12.3 | Dry phase, 120°C |

| Ribose (formamide) | 42.7 | 24.4 | Formamide, proton beam |

Trans-Glycosylation

Di-glycosylated adenines act as glycosyl donors in intermolecular trans-glycosylation, transferring sugar moieties to pyrimidines (e.g., thymine, uracil):

-

Proton Irradiation : Under proton beam conditions, glycosyl transfer to thymine yields β-pyranosyl thymine (3pβ, 68% selectivity) and α-furanosyl thymine (3fα, 32% selectivity) .

-

Catalytic Role of Meteorites : Meteoritic minerals enhance trans-glycosylation efficiency, achieving up to 70% yield for β-pyranosyl uridine .

| Donor | Acceptor | Product Yield (%) | β:α Ratio |

|---|---|---|---|

| Di-glycosylated adenine | Thymine | 25 | 68:32 |

| Di-glycosylated adenine | Uracil | 61 | 85:15 |

Anomerization and Isomerization

The ribopyranosyl sugar undergoes pH- and catalyst-dependent anomerization:

-

Acidic Conditions : Ribopyranosyladenine converts to furanosyl forms via ring contraction, with furanosides favored at pH < 3 .

-

Enzymatic Interconversion : Adenosine deaminase catalyzes the conversion to inosine derivatives, altering base-pairing properties.

Degradation Pathways

9-beta-D-ribopyranosyladenine undergoes hydrolytic and oxidative degradation:

-

Acid Hydrolysis : The glycosidic bond cleaves at pH < 2, yielding adenine and ribose (half-life: 4.2 hours at 80°C) .

-

Oxidative Damage : Reactive oxygen species (ROS) oxidize adenine to 8-oxoadenine, reducing base-pairing fidelity.

Key Mechanistic Insights

Scientific Research Applications

Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:

Mechanism of Action

Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through its interaction with adenosine receptors (A1, A2A, A2B, and A3) in the body . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation . The binding of adenosine to these receptors can lead to the activation or inhibition of various signaling pathways, depending on the receptor subtype and tissue context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-(2'-Deoxy-beta-D-ribopyranosyl)adenine

- Structural Features : Replaces ribose with 2'-deoxyribose , removing a hydroxyl group at the 2' position .

- Biological Activity : Synthesized as a DNA analog, it lacks RNA-related functions but may influence DNA repair or replication pathways .

- Key Findings: The absence of the 2'-OH group reduces reactivity in phosphoryl transfer reactions compared to adenosine, limiting its role in RNA-like processes .

9-beta-D-Arabinofuranosyladenine (Vidarabine)

- Structural Features: Contains β-D-arabinofuranose, differing from ribose in stereochemistry at the 2' and 3' positions (2'-OH axial, 3'-OH equatorial) .

- Biological Activity : Antiviral agent against herpesviruses and poxviruses; phosphorylated to ara-ATP, which inhibits viral DNA polymerase .

- Key Findings: Vidarabine’s arabinose configuration enhances stability against cellular nucleases but reduces affinity for human ribonucleotide reductase compared to adenosine derivatives .

9-(2-Azido-2,3-dideoxy-beta-D-threo-pentofuranosyl)adenine Derivatives

- Structural Features : 2-azido and 2,3-dideoxy modifications eliminate hydroxyl groups at C2 and C3, introducing an azido group .

- Key Findings : The azido group and lack of hydroxyls disrupt hydrogen bonding essential for enzyme recognition, rendering these analogs inactive .

6-Dimethylamino-9-(β-D-ribofuranosyl)purine

- Structural Features : N6-dimethylation on adenine alters base-pairing and hydrogen-bonding capabilities .

- Biological Activity: Used in research for RNA structure studies; methylation reduces recognition by adenosine deaminase, increasing metabolic stability .

- Key Findings: The bulky dimethyl group sterically hinders interactions with enzymes like adenosine kinase, limiting phosphorylation .

Functional Comparisons: Enzyme Interactions and Therapeutic Potential

Ribonucleotide Reductase (RNR) Inhibition

- Adenosine 5'-triphosphate (ATP): Acts as a positive allosteric activator for RNR, promoting CDP and UDP reduction .

- 9-beta-D-Arabinofuranosyl-adenine 5'-triphosphate (ara-ATP): Competitive inhibitor of ATP/GTP binding to RNR (IC₅₀ = 4–15 µM), blocking dNTP synthesis .

- 2',2'-Difluorodeoxycytidine 5'-diphosphate (dFdC-DP) : Inhibits RNR (IC₅₀ = 4 µM) by mimicking dCDP, depleting dCTP pools .

| Compound | Target Enzyme | Mechanism | Inhibition Constant (IC₅₀) | Reference |

|---|---|---|---|---|

| Adenosine (ATP) | RNR | Allosteric activation | N/A | |

| ara-ATP | RNR | Competitive inhibition | 4–15 µM | |

| dFdC-DP | RNR | Substrate mimic | 4 µM |

Antiviral Activity

- Adenosine: No direct antiviral activity; precursors like tenofovir (modified adenine) are used in HIV therapy.

- 2',3'-Dideoxyadenosine (ddA): Chain terminator of viral DNA synthesis; higher efficacy than vidarabine but requires phosphorylation .

Structural-Activity Relationship (SAR) Insights

- Sugar Modifications: 2'-Deoxyribose (DNA analogs): Enhances metabolic stability but reduces RNA-related functions . Arabinose (vidarabine): Altered stereochemistry improves nuclease resistance but lowers RNR affinity . Dideoxy/Azido sugars: Disrupt enzyme binding, often abolishing activity .

- Base Modifications: N6-dimethylation: Increases metabolic stability but hinders kinase recognition . Purine vs. Pyrimidine: Cytidine analogs (e.g., dFdC) target dCTP pools, while adenosine derivatives affect dATP regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.